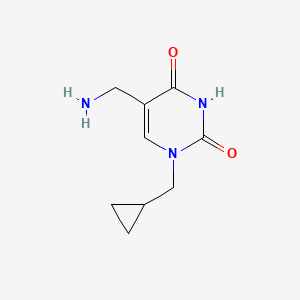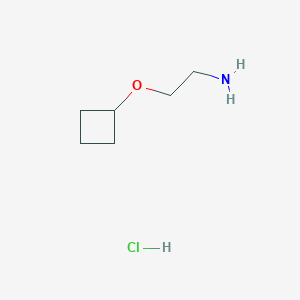![molecular formula C15H23F3N2O3 B1383152 tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1310381-23-7](/img/structure/B1383152.png)
tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
Overview
Description
“tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate” is a chemical compound used in the preparation of benzothiazole derivatives . It has a molecular weight of 267.37 .
Synthesis Analysis
The synthesis of this compound involves the use of wet Pd/C under an argon atmosphere. The reaction is stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis
The molecular formula of this compound is C15H25NO3 . The InChI code is 1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4-11H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 381.1±42.0 °C at 760 mmHg . The melting point is 70-73℃ .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis via One-Pot Multi-Component Reactions
Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized using barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate catalyzed by Et3N. This demonstrated the potential for synthesizing functionalized trifluoromethylated diazaspirocycles via efficient one-pot reactions (Li et al., 2014).
Bidirectional Synthesis of Diazaspiro[5.5]undecane Derivatives
Efficient synthesis methods for both enantiomers of a spirodiamine diester from aspartic acid were reported. This included a key transformation of Boc-protected tert-butyl aspartate into an aldehyde, followed by two-directional Horner-Wadsworth-Emmons olefination, hydrogenation, and selective acid-catalyzed spirocyclization (Almond-Thynne et al., 2018).
Divergent Synthesis of Substituted Diazaspiro[5.5]undecanes
A synthesis method involving Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor was described, enabling the introduction of various substituents on 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones (Yang et al., 2008).
Synthesis of Spirocyclic Diazaspiro[5.5]undecanes
A method for the construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of 4-substituted pyridines was reported, indicating a straightforward approach for synthesizing these compounds (Parameswarappa & Pigge, 2011).
Biological Activity and Applications
Bioactivity of Diazaspiro[5.5]undecane-Containing Compounds
A review highlighted the bioactivity of 1,9-diazaspiro[5.5]undecanes, noting their potential for treating obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This suggests broad therapeutic applications for these compounds (Blanco‐Ania et al., 2017).
Chronic Kidney Disease Treatment
1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were identified as potent soluble epoxide hydrolase inhibitors and promising candidates for treating chronic kidney diseases. This highlights a specific medical application of these compounds (Kato et al., 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O3/c1-13(2,3)23-12(22)20-6-4-14(5-7-20)9-19-11(21)8-10(14)15(16,17)18/h10H,4-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCWQIAJCZUVEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114926 | |
| Record name | 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310381-23-7 | |
| Record name | 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310381-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)


![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383076.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383077.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1383079.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383080.png)
![Benzyl n-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1383082.png)

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383086.png)
![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)
![3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine](/img/structure/B1383089.png)
![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383092.png)